

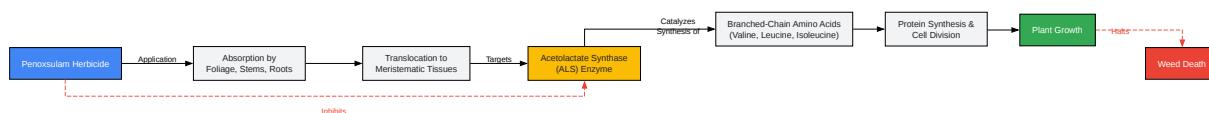
Application Notes and Protocols for Penoxsulam Herbicide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Penoxsulam**

Cat. No.: **B166495**


[Get Quote](#)

Introduction and Mode of Action

Penoxsulam is a selective, systemic herbicide belonging to the triazolopyrimidine sulfonamide chemical family.^[1] It is widely utilized for the post-emergence control of a broad spectrum of weeds in various agricultural and aquatic environments, most notably in rice cultivation, turf, and for managing invasive aquatic plants.^{[2][3]} Its efficacy at low application rates makes it a valuable tool in modern weed management programs.^{[3][4]}

The primary mode of action for **penoxsulam** is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).^{[5][6][7]} This enzyme is critical for the biosynthesis of essential branched-chain amino acids—valine, leucine, and isoleucine—which are the building blocks for proteins and are vital for cell division and plant growth.^{[1][7]} By blocking the ALS enzyme, **penoxsulam** halts the production of these amino acids.^[5]

Following application, **penoxsulam** is absorbed through the foliage, stems, and roots of the target weed and is translocated throughout the plant's vascular system to the meristematic tissues.^{[7][8]} The inhibition of ALS leads to a rapid cessation of growth in susceptible plants.^[5] Visible symptoms, such as stunting, chlorosis (yellowing), and necrosis (browning), typically appear within 5 to 14 days, with complete plant death occurring in 2 to 4 weeks.^{[5][9]} This mechanism is highly selective as the ALS enzyme is not present in animals, contributing to **penoxsulam**'s low mammalian toxicity.^{[6][10]}

[Click to download full resolution via product page](#)

Figure 1. Penoxsulam's mode of action via ALS enzyme inhibition.

Weed Control Spectrum and Efficacy Data

Penoxsulam provides broad-spectrum control of annual grasses, sedges, and broadleaf weeds.[3][8] Its efficacy has been documented against numerous problematic species in both terrestrial and aquatic systems.

2.1 Efficacy in Rice and Terrestrial Systems

Penoxsulam is particularly effective for controlling key weeds in transplanted and direct-seeded rice fields.[5][11] Studies have demonstrated high control rates for barnyardgrass (Echinochloa spp.), various sedges, and broadleaf weeds.[4][11]

Table 1: **Penoxsulam** Efficacy on Common Weeds in Rice

Weed Species	Application Rate	% Control / Efficacy	Notes	Source(s)
Echinochloa crus-galli (Barnyardgrasses)	15-25 g a.i./ha	91%	Outperformed older compounds like bensulfuron-methyl.	[4]
Echinochloa colona	22.5 g/ha	Effective Control	Applied 8-12 days after transplanting (DAT).	[11][12]
Annual Sedges	15-25 g a.i./ha	94%	General category of annual sedges.	[4]
Cyperus difformis	22.5 g/ha	Effective Control	Applied 8-12 DAT in transplanted rice.	[11]
Cyperus difformis	0.5 L/ha (of 25g/L OD)	98%	Assessed at 28 days post-application.	[10]
Monochoria vaginalis	22.5 g/ha	Effective Control	Applied 8-12 DAT in transplanted rice.	[11]
Monochoria vaginalis	0.5 L/ha (of 25g/L OD)	98%	Assessed at 28 days post-application.	[10]
Ludwigia parviflora	22.5 g/ha	Effective Control	Applied 8-12 DAT in transplanted rice.	[11]
Ammania baccifera	20-50 g/ha	Effective Control	Pre-emergence application	[12]

Weed Species	Application Rate	% Control / Efficacy	Notes	Source(s)
			followed by one hand weeding.	

| Eclipta alba | 20-50 g/ha | Effective Control | Pre-emergence application followed by one hand weeding. | [12] |

2.2 Efficacy in Aquatic Systems

Penoxsulam is also used to manage invasive floating, emergent, and submersed aquatic weeds.[6][13] A key factor for efficacy on submersed plants is maintaining the required concentration exposure time (CET), which can be up to 60-120 days when used alone.[6][13]

Table 2: **Penoxsulam** Efficacy on Common Aquatic Weeds

Weed Species	Application Rate / Concentration	Efficacy Notes	Required Contact Time	Source(s)
Hydrilla (<i>Hydrilla verticillata</i>)	~30 ppb	Stops growth immediately; complete control requires extended exposure.	60-120 days	[13]
Hydrilla (Hydrilla verticillata)	~20 ppb + Potassium Endothall (1-2 ppb)	Faster control; mats collapse in as little as two weeks.	3-14 days	[13]

| Water hyacinth (Eichhornia crassipes) | Foliar or in-water application | Effective control, may last more than one year. | 3+ weeks (foliar) / 60-120 days (in-water) | [13] |

Experimental Protocols

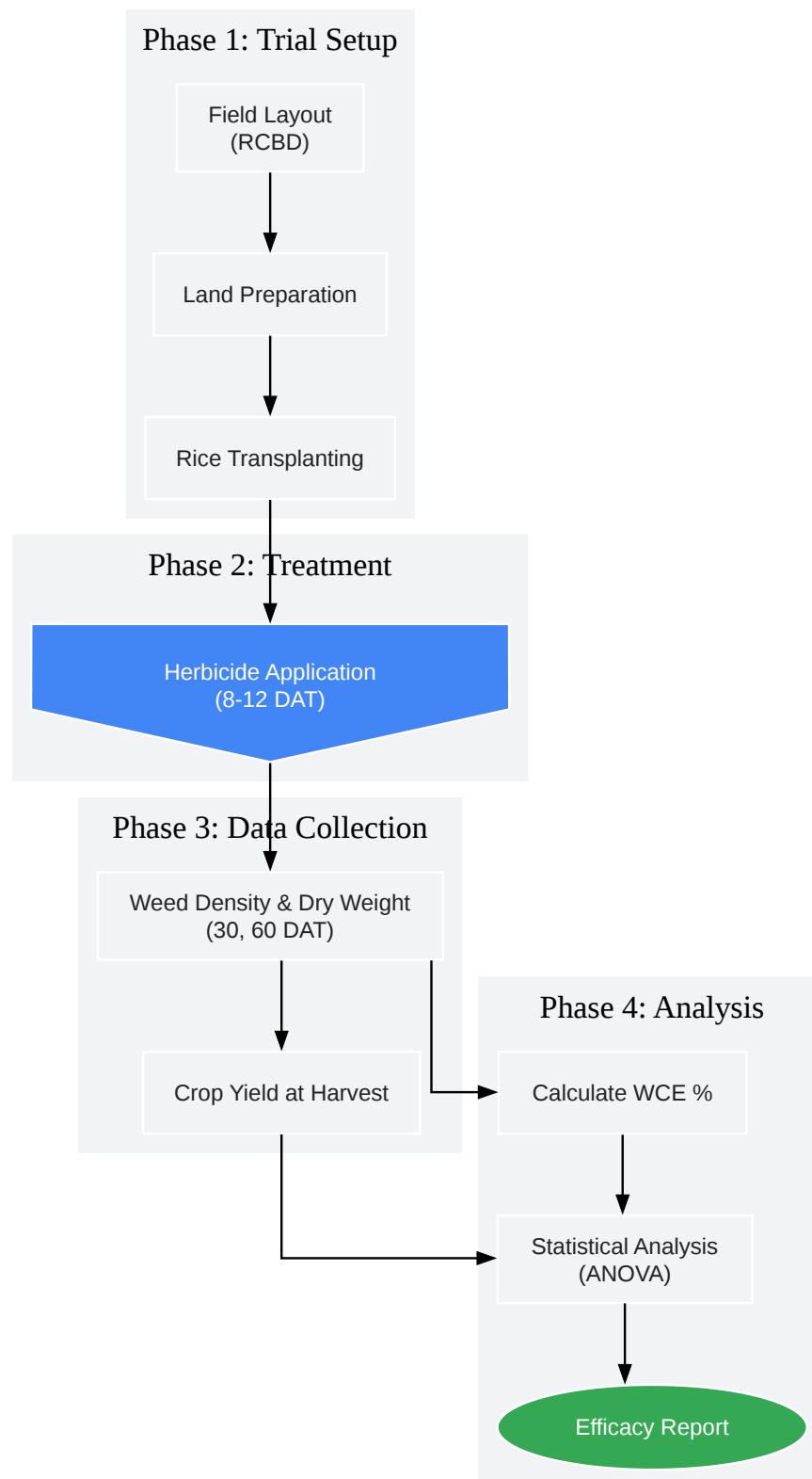
3.1 Protocol: Field Efficacy Trial in Transplanted Rice

This protocol is based on methodologies for evaluating herbicide efficacy in controlling weeds in a rice paddy environment.[11][12]

Objective: To determine the efficacy of various application rates of **penoxsulam** on the density and biomass of dominant weed species in transplanted rice and to assess the impact on crop yield.

Materials:

- **Penoxsulam** formulation (e.g., 21.7% SC)[12]
- Calibrated backpack sprayer with appropriate nozzles
- Personal Protective Equipment (PPE)
- Quadrat (e.g., 0.25 m²) for sampling
- Drying oven and weighing scale
- Rice seedlings (variety suitable for the region)
- Standard fertilizers and pest management inputs


Experimental Design:

- Layout: Randomized Complete Block Design (RCBD) with at least three replications.[11]
- Plot Size: Minimum of 5m x 4m per treatment.
- Treatments:
 - **Penoxsulam** at various rates (e.g., 20, 22.5, 25, 27.5 g a.i./ha).[12]
 - A standard check herbicide (e.g., Pretilachlor @ 750 g/ha).[12]

- Weed-free control (maintained by manual hand weeding).
- Weedy/Untreated control.

Procedure:

- Land Preparation: Prepare the field according to standard local practices for transplanted rice.
- Transplanting: Transplant rice seedlings at the appropriate spacing.
- Herbicide Application:
 - Apply **penoxsulam** as a post-emergence treatment, typically 8-12 days after transplanting (DAT) when weeds are at the 2-4 leaf stage.[10][11]
 - Use a calibrated sprayer to ensure uniform application with a spray volume of 150-300 L/ha.[10]
 - Maintain a shallow water level in the paddy as per product recommendations.[5]
- Data Collection:
 - Weed Density: At set intervals (e.g., 30, 60 DAT), place the quadrat randomly at two spots in each plot. Count the number of individuals of each weed species within the quadrat.
 - Weed Dry Weight: Collect the weeds from the quadrat areas. Dry them in an oven at 70°C for 72 hours or until a constant weight is achieved. Record the dry weight.[12]
 - Weed Control Efficiency (WCE %): Calculate using the formula:
$$WCE (\%) = [(WDC - WDT) / WDC] \times 100$$
 Where WDC = Weed Dry Weight in Control Plot and WDT = Weed Dry Weight in Treated Plot.
 - Crop Yield: Harvest the grain from a net plot area at maturity. Record grain and straw yield (t/ha).[11]
- Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD to determine significant differences between treatments.

[Click to download full resolution via product page](#)

Figure 2. Experimental workflow for a field efficacy trial of **penoxsulam**.

Resistance Management

The repeated use of herbicides with the same mode of action, like ALS inhibitors, can lead to the selection of resistant weed biotypes.^[6] Resistance to **penoxsulam** has been confirmed in some weed populations, such as *Echinochloa crus-galli*.^{[14][15]} Therefore, implementing an integrated weed management (IWM) strategy is crucial to preserve the long-term effectiveness of **penoxsulam**.

Key Resistance Management Strategies:

- Rotate Herbicides: Avoid consecutive applications of **penoxsulam** or other Group 2 (ALS inhibitor) herbicides.^[10] Rotate with herbicides from different mode-of-action groups.^[10]
- Tank Mixing: Use **penoxsulam** in tank mixes with other effective herbicides that have a different mode of action to control a broader spectrum of weeds and combat resistance.^[3] ^[10] For instance, tank-mixing with cyhalofop-butyl can enhance grass control in rice.^[10]
- Use Labeled Rates: Always apply herbicides at the recommended label rates. Using lower rates can allow partially susceptible weeds to survive and propagate resistance.
- Cultural Practices: Incorporate non-chemical control methods such as crop rotation, mechanical weeding, and effective water management to reduce weed pressure.^{[2][3]}
- Scout Fields: Regularly monitor fields for weed escapes. If resistance is suspected, test the weed biotypes to confirm and adjust management practices accordingly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. How Penoxsulam Delivers Precision Weed Control in Rice Cultivation
[jindunchemical.com]

- 2. Understanding Penoxsulam Herbicide and Its Applications in Modern Agriculture [cnagrochem.com]
- 3. Penoxsulam Herbicide: Long-Lasting Broad-Spectrum Weed Control for Rice Cultivation [jindunchemical.com]
- 4. Buy Penoxsulam Herbicide - Selective Weed Control Solution for Lawns & Crops [cnagrochem.com]
- 5. pomais.com [pomais.com]
- 6. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 7. peptechbio.com [peptechbio.com]
- 8. Penoxsulam (Ref: XDE 638) [sitem.herts.ac.uk]
- 9. awiner.com [awiner.com]
- 10. Penoxsulam 25g/L OD Herbicide | Selective Post-Emergent Weed Control [smagrichem.com]
- 11. researchgate.net [researchgate.net]
- 12. isws.org.in [isws.org.in]
- 13. Penoxsulam Considerations - Plant Management in Florida Waters - An Integrated Approach - University of Florida, Institute of Food and Agricultural Sciences - UF/IFAS [plants.ifas.ufl.edu]
- 14. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 15. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Penoxsulam Herbicide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b166495#penoxsulam-efficacy-on-different-weed-species>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com